

A Comprehensive Technical Guide to the Physicochemical Properties of Cefazolin Sodium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin sodium, a first-generation cephalosporin antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy and safety profile are intrinsically linked to its fundamental physicochemical properties. This technical guide provides an in-depth analysis of these characteristics, offering a critical resource for researchers, scientists, and professionals involved in drug development, formulation, and quality control. The document details the molecular structure, solubility, stability, and crystalline properties of Cefazolin sodium, supported by structured data tables, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Cefazolin sodium is the sodium salt of a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] A thorough understanding of its basic chemical and physical data is essential for its handling, formulation, and analytical characterization.

General Properties

The fundamental identifiers and properties of Cefazolin sodium are summarized in the table below. It is a white to off-white crystalline powder.[2]



Property	Value	Reference(s)	
Chemical Name	Sodium (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	[3][4]	
Molecular Formula	C14H13N8NaO4S3	[5]	
Molecular Weight	476.49 g/mol	_	
CAS Number	27164-46-1	_	
Appearance	White to Off-White Crystalline Powder		
Melting Point	~190 °C (with decomposition)	_	
pKa (Strongest Acidic)	2.84	_	
pKa (Strongest Basic)	0.26	_	
UV Absorbance (λmax)	~272 nm		

Solubility Profile

The solubility of Cefazolin sodium is a critical parameter for its formulation, particularly for parenteral administration. It is very soluble in water and exhibits varying degrees of solubility in different organic solvents.



Solvent	Descriptive Term	Quantitative Value (approx.)	Temperature (K)	Reference(s)
Water	Very Soluble	>100 mg/mL	298 (25°C)	
0.1 M Sodium Hydroxide	Easily Soluble	-	298 (25°C)	
Phosphate Buffered Saline (PBS, pH 7.2)	Soluble	~10 mg/mL	-	
Methanol	Slightly Soluble	-	298 (25°C)	_
Ethanol	Very Slightly Soluble	-	298 (25°C)	
Acetone	Slightly Soluble	-	298 (25°C)	_
Dimethyl Sulfoxide (DMSO)	Soluble	~20 mg/mL	-	
N,N- Dimethylformami de (DMF)	Soluble	~20 mg/mL	-	
Dichloromethane	Practically Insoluble	Lowest among tested solvents	275-310	
Chloroform	Practically Insoluble	-	298 (25°C)	_
Ethyl Ether	Practically Insoluble	-	298 (25°C)	_

Note: The solubility of Cefazolin sodium pentahydrate in solvents like dichloromethane, 1-butanol, 1-propanol, ethanol, methanol, and N,N-dimethylformamide generally increases with a rise in temperature.

Stability Profile



The stability of Cefazolin sodium is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. It is crucial to control these factors to maintain the drug's potency and safety.

Condition	Vehicle/Solvent	Stability Finding	Reference(s)
рН	Aqueous Solutions	More stable in acidic pH (e.g., 4.5) compared to alkaline pH.	
Temperature (Refrigerated)	0.9% NaCl, D5W, Artificial Tears	Stable for up to 30 days at 4-5°C.	
Temperature (Room)	0.9% NaCl, D5W	Stable for at least 72 hours (21-25°C) after refrigeration. Reconstituted solutions are stable for 24 hours.	_
Temperature (Frozen)	Sterile Water for Injection, D5W, 0.9% NaCl	Stable for up to 12 weeks at -20°C. Retains at least 90% potency after freeze- thaw cycle via microwave.	
Light Exposure	Aqueous Solutions	May discolor upon exposure to light; long-term UV exposure can cause degradation.	_
Solid State	Crystalline Solid	Stable for at least 2 years when stored at -20°C.	_

Crystalline Structure and Polymorphism







Cefazolin sodium can exist in different solid-state forms, including crystalline and amorphous states. The crystalline forms can exist as various hydrates, which impacts the material's stability and handling properties.

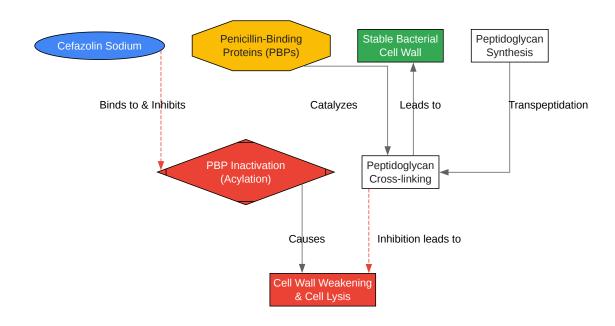
- α -form (Pentahydrate): This form is a pentahydrate and is known to be more stable against light compared to the lyophilizate and β -crystals. It exhibits sharp X-ray diffraction peaks.
- β-form (3/2 Hydrate): Another crystalline hydrate form.
- Amorphous Form: This form lacks a defined crystal lattice and shows a diffuse halo in X-ray diffraction patterns. It has been shown to be less chemically stable than crystalline forms.

The specific crystalline form can influence properties such as solubility and stability, making control over the crystallization process critical during manufacturing.

Mechanism of Action

Cefazolin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding of Cefazolin to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The acylation of PBPs by Cefazolin inactivates them, preventing the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.





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Caption: Mechanism of action of Cefazolin sodium.

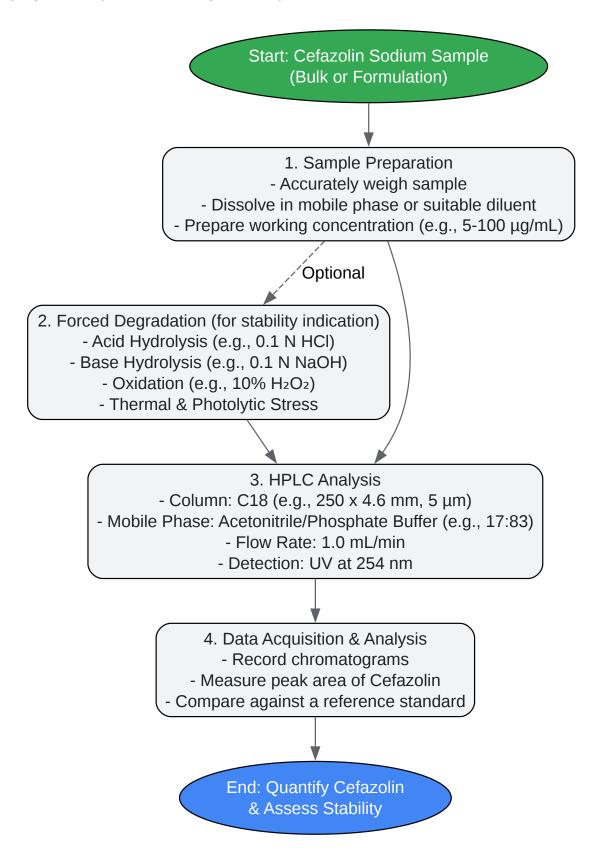
Experimental Protocols

The following sections outline generalized methodologies for determining key physicochemical properties of Cefazolin sodium, based on standard pharmaceutical analysis techniques.

Stability-Indicating HPLC Method



This protocol describes a common approach for assessing the stability of Cefazolin sodium and quantifying it in the presence of degradation products.





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Caption: Experimental workflow for HPLC stability analysis.

Methodology:

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer (such as monobasic sodium phosphate) is employed. A typical ratio is 17:83 (acetonitrile:buffer). The pH may be adjusted as needed.
 - Flow Rate: An isocratic flow rate of 1.0 mL/min is common.
 - Detection: UV detection at a wavelength of 254 nm or 270 nm is suitable for Cefazolin.
 - Temperature: Analysis is generally performed at room temperature.
- Standard and Sample Preparation:
 - Standard Solution: Prepare a stock solution of USP Cefazolin Reference Standard in the mobile phase or a suitable solvent. Further dilute to a known concentration within the linear range of the assay (e.g., 5-100 μg/mL).
 - Sample Solution: Accurately weigh the Cefazolin sodium powder, dissolve it in the mobile phase, and sonicate briefly to ensure complete dissolution. Dilute to the same concentration as the standard solution.
 - Filter all solutions through a 0.45 μm filter before injection into the HPLC system.
- Forced Degradation (for Method Validation):
 - To demonstrate the stability-indicating nature of the method, subject the sample solution to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (H₂O₂), heat, and light.



- Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main Cefazolin peak.
- Analysis and Calculation:
 - \circ Inject equal volumes (e.g., 10 μ L) of the standard and sample solutions into the chromatograph.
 - Calculate the amount of Cefazolin sodium in the sample by comparing the peak area of the sample to the peak area of the standard.

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of Cefazolin sodium in a given solvent.

Methodology:

- Preparation: Add an excess amount of Cefazolin sodium powder to a series of vials containing a known volume of the desired solvent (e.g., water, buffer, ethanol).
- Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.
- Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 μ m) to remove any remaining undissolved solids.
- Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the
 concentration of dissolved Cefazolin sodium using a validated analytical method, such as
 UV-Vis spectrophotometry or HPLC (as described in 5.1).
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).



Moisture Content (Karl Fischer Titration)

This protocol is the standard method for determining the water content in pharmaceutical substances like Cefazolin sodium.

Methodology:

- Apparatus: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low moisture levels (<1%), while volumetric is suitable for higher levels.
- Reagent Standardization: The Karl Fischer reagent is standardized using a known amount of a water standard, such as disodium tartrate dihydrate.
- Titration Vessel Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, electrometric endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
- Sample Analysis:
 - Accurately weigh a specified quantity of Cefazolin sodium powder.
 - Quickly transfer the sample into the titration vessel.
 - Stir to dissolve the sample and titrate with the Karl Fischer reagent to the electrometric endpoint.
- Calculation: The water content is calculated based on the volume of titrant consumed and
 the previously determined water equivalence factor of the reagent. The result is typically
 expressed as a percentage (w/w).

Conclusion

The physicochemical properties of Cefazolin sodium are well-characterized, providing a solid foundation for its development and use as a pharmaceutical agent. Its high water solubility facilitates parenteral formulation, while its stability is predictable under defined conditions of pH and temperature. The existence of different crystalline hydrates underscores the importance of stringent manufacturing controls to ensure product consistency and performance. The analytical methods and workflows presented in this guide offer robust frameworks for the



quality control and ongoing research of this vital antibiotic. This comprehensive overview serves as a valuable technical resource for scientists and professionals dedicated to ensuring the quality, safety, and efficacy of Cefazolin sodium formulations.

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